14-3-3|O/ER|A stabilizer-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

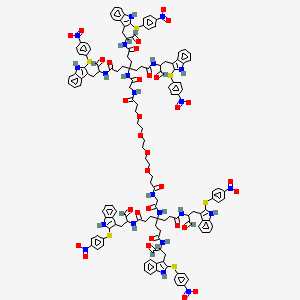

14-3-3|O/ER|A stabilizer-1 is a small-molecule stabilizer that targets the protein-protein interactions involving the 14-3-3 protein family. These proteins play crucial roles in various cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The compound is designed to stabilize the interactions between 14-3-3 proteins and their binding partners, which can have significant implications for therapeutic applications, particularly in diseases such as cancer and neurodegenerative disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 14-3-3|O/ER|A stabilizer-1 typically involves dynamic combinatorial chemistry (DCC). This method allows for the generation of a library of potential stabilizers, from which the most effective compounds can be selected. The process involves the formation of acylhydrazone linkages between aromatic rings, resulting in the desired stabilizer .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the DCC process. This would require optimization of reaction conditions to ensure high yield and purity of the compound. Key factors include the choice of solvents, temperature control, and purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

14-3-3|O/ER|A stabilizer-1 primarily undergoes reactions that involve the formation and stabilization of protein-protein interactions. These reactions are typically non-covalent and involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as aromatic aldehydes and hydrazides, which react under mild acidic conditions to form acylhydrazone linkages. The reaction is typically carried out in an organic solvent such as ethanol or methanol .

Major Products

The major product of the synthesis is the this compound compound itself. This compound is characterized by its ability to stabilize the interactions between 14-3-3 proteins and their binding partners, leading to enhanced cellular functions .

Wissenschaftliche Forschungsanwendungen

14-3-3|O/ER|A stabilizer-1 has a wide range of scientific research applications:

Wirkmechanismus

14-3-3|O/ER|A stabilizer-1 exerts its effects by binding to the 14-3-3 protein and its binding partners, thereby stabilizing their interaction. This stabilization enhances the functional activity of the protein complex, leading to improved cellular functions. The compound binds allosterically to the 14-3-3 protein, which induces conformational changes that strengthen the protein-protein interaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

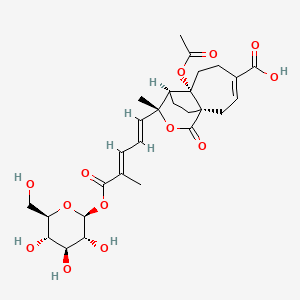

Fusicoccin-A: A natural product that also stabilizes 14-3-3 protein interactions.

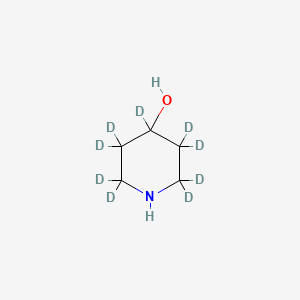

Pyrrolidone derivatives: Synthetic compounds that act as stabilizers for 14-3-3 protein interactions.

Uniqueness

14-3-3|O/ER|A stabilizer-1 is unique in its ability to selectively stabilize specific 14-3-3 protein interactions, which can be tailored for therapeutic applications. Its design through dynamic combinatorial chemistry allows for the fine-tuning of its binding properties, making it a versatile tool for research and therapeutic development .

Eigenschaften

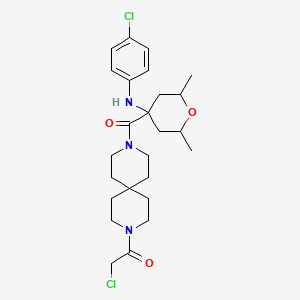

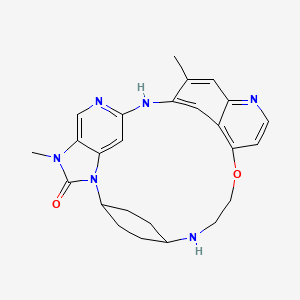

Molekularformel |

C25H35Cl2N3O3 |

|---|---|

Molekulargewicht |

496.5 g/mol |

IUPAC-Name |

2-chloro-1-[3-[4-(4-chloroanilino)-2,6-dimethyloxane-4-carbonyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethanone |

InChI |

InChI=1S/C25H35Cl2N3O3/c1-18-15-25(16-19(2)33-18,28-21-5-3-20(27)4-6-21)23(32)30-13-9-24(10-14-30)7-11-29(12-8-24)22(31)17-26/h3-6,18-19,28H,7-17H2,1-2H3 |

InChI-Schlüssel |

JLJRLKQYLPGKGI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CC(CC(O1)C)(C(=O)N2CCC3(CCN(CC3)C(=O)CCl)CC2)NC4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B12389779.png)

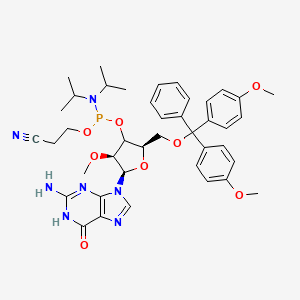

![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)

![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)

![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)